Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound characterized by the molecular formula . This compound belongs to a class of bicyclic esters, specifically featuring a norbornene core structure. It is also known by other names such as Ethyl 5-norbornene-2-carboxylate and has a clear liquid appearance with a floral aroma accompanied by earthy fermented undertones . The compound's unique bicyclic structure contributes to its distinctive physical and chemical properties.
Several methods have been proposed for synthesizing Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate:
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate finds applications in various fields:
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bicyclo[3.3.0]octane derivatives | C8H12 | More rigid structure, used in materials science |
| Ethyl 5-norbornene-2-carboxylic acid | C11H16O2 | Similar bicyclic structure, used in polymer chemistry |
| Isopropyl bicyclo[2.2.1]heptane derivatives | C13H20O | Similar reactivity patterns, potential fragrance applications |
| 1-Methylbicyclo[3.3.0]octane | C10H16 | Different ring size but similar reactivity |
The uniqueness of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate lies in its specific molecular structure that combines both floral aromatic properties and potential utility in synthetic organic chemistry, distinguishing it from other bicyclic compounds that may not exhibit similar fragrance characteristics or reactivity profiles.
The Diels-Alder reaction between cyclopentadiene and ethyl acrylate is the cornerstone for synthesizing norbornene derivatives, including ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate. This [4+2] cycloaddition proceeds via a concerted mechanism, forming the bicyclo[2.2.1]hept-5-ene scaffold with inherent stereochemical control (Figure 1).
Table 1: Stereoselectivity in Diels-Alder Reactions of Ethyl Acrylate
| Solvent/Catalyst | Endo:% | Exo:% | Conversion (%) | Source |
|---|---|---|---|---|
| Pyrr₁.₄[OTf] (neat) | 84 | 16 | 89 | |
| DES (LA:ChCl, 2:1) | 74 | 26 | 92 | |
| ScCl₃ in Pyrr₁.₄[NTf₂] | 91 | 9 | 96 |
Advanced catalytic systems address limitations in traditional Diels-Alder approaches, such as side reactions and poor regiocontrol.
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow systems.
Industrial Challenges:
The bicyclo[2.2.1]heptene system introduces four stereocenters, making isomer separation critical for applications requiring enantiopurity.
Computational Insights:
Irritant;Environmental Hazard